4-Amino-3-morpholin-4-yl-benzoic acid tert-butyl ester
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Overview
Description
4-Amino-3-morpholin-4-yl-benzoic acid tert-butyl ester is an organic compound that features a benzoic acid core substituted with an amino group, a morpholine ring, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-morpholin-4-yl-benzoic acid tert-butyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, 4-nitrobenzoic acid, is nitrated to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Morpholine Introduction: The amino group is reacted with morpholine under suitable conditions to form the morpholinyl derivative.
Esterification: Finally, the carboxylic acid group is esterified with tert-butyl alcohol in the presence of an acid catalyst to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-morpholin-4-yl-benzoic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
4-Amino-3-morpholin-4-yl-benzoic acid tert-butyl ester has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of polymers and other materials with specific properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 4-Amino-3-morpholin-4-yl-benzoic acid tert-butyl ester depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The morpholine ring and amino group are key functional groups that interact with the biological target, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-morpholin-4-yl-benzoic acid methyl ester
- 4-Amino-3-morpholin-4-yl-benzoic acid ethyl ester
- 4-Amino-3-morpholin-4-yl-benzoic acid isopropyl ester
Uniqueness
4-Amino-3-morpholin-4-yl-benzoic acid tert-butyl ester is unique due to the presence of the tert-butyl ester group, which can influence its solubility, stability, and reactivity compared to its methyl, ethyl, and isopropyl counterparts. This uniqueness makes it a valuable compound for specific applications where these properties are desired.
Properties
IUPAC Name |
tert-butyl 4-amino-3-morpholin-4-ylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)11-4-5-12(16)13(10-11)17-6-8-19-9-7-17/h4-5,10H,6-9,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLUAHFBTHQNSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)N)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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